molecular formula C7H9IN2O2 B2892897 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1523030-60-5

3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2892897
CAS No.: 1523030-60-5
M. Wt: 280.065
InChI Key: HWVQZKXUARFTBC-UHFFFAOYSA-N
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Description

3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the 3-position, an iodine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Mechanism of Action

Target of Action

A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide.

Mode of Action

Based on the action of similar compounds, it may interact with its target enzyme, potentially dao, and inhibit its activity . This inhibition could lead to a decrease in the oxidation of D-amino acids, thereby affecting the levels of keto acids, ammonia, and hydrogen peroxide in the cell.

Result of Action

The molecular and cellular effects of 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid’s action would depend on its specific targets and mode of action. If it acts as a DAO inhibitor, it could potentially protect cells from oxidative stress induced by D-serine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.

    Carboxylation: Carbon dioxide in the presence of a base.

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base.

Major Products

Properties

IUPAC Name

5-ethyl-4-iodo-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVQZKXUARFTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1I)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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